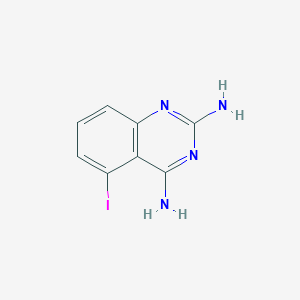

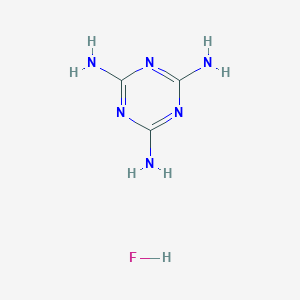

5-Iodoquinazoline-2,4-diamine

説明

5-Iodoquinazoline-2,4-diamine is a chemical compound with the CAS Number: 119584-76-8 . It has a molecular weight of 286.07 and its IUPAC name is 5-iodo-2,4-quinazolinediamine . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for 5-Iodoquinazoline-2,4-diamine is1S/C8H7IN4/c9-4-2-1-3-5-6 (4)7 (10)13-8 (11)12-5/h1-3H, (H4,10,11,12,13) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

5-Iodoquinazoline-2,4-diamine is a solid substance . It has a melting point range of 201 - 203°C .科学的研究の応用

Chemical Synthesis

5-Iodoquinazoline-2,4-diamine is used in various areas of research including chemical synthesis . It’s a key component in the synthesis of a wide range of quinazoline derivatives .

Medicinal Chemistry

This compound has significant applications in medicinal chemistry . Quinazolines, the class of compounds to which 5-Iodoquinazoline-2,4-diamine belongs, have a wide range of biological and pharmacological properties .

Drug Discovery

Quinazolines have attracted much attention from synthetic and medicinal chemists due to their ubiquity among various natural products, pharmaceuticals, functional organic materials, and agrochemicals . They have significant potential in drug discovery due to their ability to modify solubility, lipophilicity, and polarity, thereby changing the physicochemical properties and enhancing potency, selectivity, and metabolic stability .

Material Sciences

In the field of material sciences, nitrogen heterocycles like quinazolines can have potential applications . They can be used in the development of functional organic materials .

Transition Metal-Catalyzed Synthesis

Quinazoline derivatives can be synthesized using transition metal-catalyzed reactions . This method involves C-H activation, cascade reactions, and intramolecular dehydrative/dehydrogenative cyclizations .

Safety and Hazards

作用機序

Target of Action

5-Iodoquinazoline-2,4-diamine primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a protein tyrosine kinase that plays a crucial role in controlling the physiological cycle of cancer cells . It is found on the cell membranes of living organisms and is a vital target for managing growth, proliferation, and differentiation of cancers .

Mode of Action

The compound acts as a dual inhibitor of EGFR WT and EGFR T790M . The T790M mutation is a common cause of resistance to first-generation EGFR inhibitors . By inhibiting both EGFR WT and EGFR T790M, 5-Iodoquinazoline-2,4-diamine can effectively manage this resistance .

Biochemical Pathways

The inhibition of EGFR by 5-Iodoquinazoline-2,4-diamine affects the signaling pathway of growth factors . This modification disrupts the normal growth and proliferation of cancer cells, leading to their death . The exact downstream effects of this disruption are still under investigation.

Result of Action

The result of the action of 5-Iodoquinazoline-2,4-diamine is the inhibition of the growth and proliferation of cancer cells . By targeting and inhibiting EGFR, the compound disrupts the normal physiological cycle of these cells, leading to their death .

特性

IUPAC Name |

5-iodoquinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN4/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H,(H4,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZLYYOTNUWNLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)C(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152504 | |

| Record name | 2,4-Quinazolinediamine, 5-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodoquinazoline-2,4-diamine | |

CAS RN |

119584-76-8 | |

| Record name | 2,4-Quinazolinediamine, 5-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119584768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Quinazolinediamine, 5-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

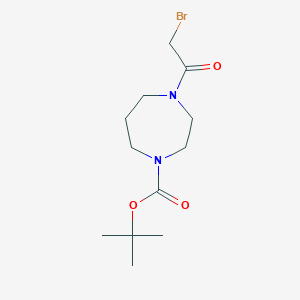

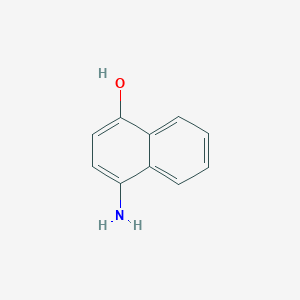

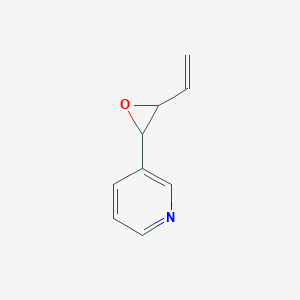

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone](/img/structure/B40239.png)

![2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol](/img/structure/B40244.png)

![2-Propenoic acid, 2-[1-[3,5-bis(1,1-dimethylpropyl)-2-hydroxyphenyl]ethyl]-4,6-bis(1,1-dimethylpropyl)phenyl ester](/img/structure/B40270.png)